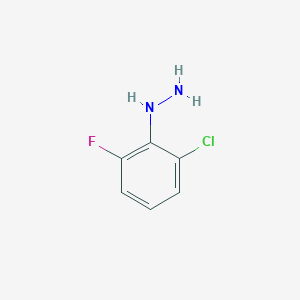

2-Chloro-6-fluorophenylhydrazine

Description

Research Trajectory and Significance of 2-Chloro-6-fluorophenylhydrazine in Contemporary Chemical Science

This compound is a halogenated aromatic hydrazine (B178648) that has garnered attention in modern chemical science primarily for its role as a versatile synthetic building block. Its significance lies in the unique combination of the reactive hydrazine moiety with a phenyl ring substituted by both chlorine and fluorine atoms. This specific substitution pattern imparts distinct electronic properties and steric constraints to the molecule, making it a valuable precursor in the synthesis of complex organic structures, particularly heterocyclic compounds.

The research trajectory of this compound is closely linked to the broader advancement in the fields of medicinal chemistry and agrochemicals. The presence of halogen atoms, especially fluorine, is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key intermediate for introducing the 2-chloro-6-fluorophenyl motif into larger, more complex molecules being investigated for potential therapeutic or pesticidal activities. wikipedia.orggoogle.com

In contemporary organic synthesis, substituted phenylhydrazines are crucial reagents for constructing nitrogen-containing heterocycles through reactions like the Fischer indole (B1671886) synthesis. ekb.eg The specific isomeric arrangement of the chloro and fluoro groups in this compound allows chemists to create specific, targeted molecular architectures that would be difficult to access through other synthetic routes. Its utility is demonstrated in the preparation of specialized chemical probes and ligands for catalysis and materials science. cymitquimica.comorganic-chemistry.org The compound is part of a larger family of fluorinated and chlorinated organic building blocks that are essential for the development of new technologies and pharmaceutical agents. bldpharm.com

Historical Context of Halogenated Phenylhydrazines in Organic Synthesis Research

The foundation for the study of all phenylhydrazine (B124118) derivatives was laid in 1875 by the Nobel laureate Hermann Emil Fischer. wikipedia.org His discovery and initial investigation of phenylhydrazine, which he prepared by the reduction of a phenyl diazonium salt, revolutionized organic chemistry. Fischer famously used phenylhydrazine to react with sugars, forming characteristic crystalline derivatives called osazones, which allowed for the separation and identification of different monosaccharides. wikipedia.org This work demonstrated the immense synthetic utility of the hydrazine functional group. wikipedia.org

Following Fischer's seminal work, research into phenylhydrazine derivatives expanded. The introduction of halogen atoms onto the phenyl ring marked a significant evolution in the field. Chemists recognized that halogenation could be used to precisely tune the reactivity and physical properties of the phenylhydrazine core. Halogenated phenylhydrazines became important tools in the synthesis of a wide array of organic compounds, from dyes to pharmaceuticals. who.int

The development of synthetic methodologies to produce halogenated phenylhydrazines, often involving the diazotization of a corresponding halogenated aniline (B41778) followed by reduction, made these compounds more accessible for research. prepchem.comgoogle.com This accessibility fueled their application in constructing diverse heterocyclic scaffolds. researchgate.net Over time, the focus has shifted towards creating poly-substituted phenylhydrazines with specific halogen patterns, such as this compound, to meet the growing demand for highly specialized and functionalized molecules in various sectors of the chemical industry. who.int The ongoing exploration of these compounds continues a legacy that began with Fischer's fundamental discoveries over a century ago.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMWMYHEKGCISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371452 | |

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-74-1 | |

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of 2 Chloro 6 Fluorophenylhydrazine

Established Synthetic Pathways for 2-Chloro-6-fluorophenylhydrazine and Related Analogs

The preparation of this compound can be approached through several synthetic strategies, primarily involving the transformation of a corresponding aniline (B41778) or the direct introduction of the hydrazine (B178648) group onto a suitably substituted benzene (B151609) ring.

A primary and well-established method for the synthesis of phenylhydrazines involves the diazotization of an appropriate aniline precursor followed by a reduction step. In the case of this compound, the starting material is 2-chloro-6-fluoroaniline.

The general process begins with the conversion of the primary aromatic amine to a diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. prepchem.com

Following the formation of the 2-chloro-6-fluorobenzenediazonium salt, the subsequent step is its reduction to the corresponding hydrazine. A common and effective reducing agent for this transformation is sodium bisulfite or a sulfite/bisulfite mixture. The reaction proceeds through an intermediate α,β-disulfonate adduct, which is then hydrolyzed, typically under acidic conditions, to yield the hydrochloride salt of the desired phenylhydrazine (B124118). google.com Neutralization with a base then liberates the free this compound.

A patent for the synthesis of the related compound 2-fluorophenylhydrazine (B1330851) outlines a detailed procedure that is analogous to the synthesis of this compound. google.com The key steps are summarized in the table below.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Diazotization | 2-chloro-6-fluoroaniline, NaNO₂, HCl | 2-chloro-6-fluorobenzenediazonium chloride |

| 2 | Reduction | Sodium bisulfite lye (NaHSO₃/NaOH) | This compound-α,β-disulfonate |

| 3 | Saponification | Hydrochloric acid, Heat | This compound hydrochloride |

| 4 | Neutralization | Alkali lye (e.g., NaOH) | This compound |

This diazotization-reduction sequence is a robust and widely applicable method for preparing a variety of substituted phenylhydrazines.

An alternative synthetic route to phenylhydrazines is through nucleophilic aromatic substitution (SNAr) using hydrazine or its hydrate (B1144303) as the nucleophile. This method, known as hydrazinolysis, involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring.

For the synthesis of this compound, a potential precursor would be a 1,2,3-trisubstituted benzene ring, such as 1,2-dichloro-3-fluorobenzene or 1,3-dichloro-2-fluorobenzene. The reaction would involve the selective displacement of one of the chlorine atoms by the hydrazine nucleophile. The success of this approach depends on the relative activation of the halogen atoms by the other substituents on the ring. The presence of electron-withdrawing groups ortho and para to the leaving group generally facilitates the SNAr mechanism.

A related example is the synthesis of 2-chloro-6-hydrazinopyridine, where one of the chlorine atoms of 2,6-dichloropyridine (B45657) is displaced by hydrazine hydrate. This reaction demonstrates the feasibility of selective hydrazinolysis on a halogenated aromatic system.

| Precursor | Reagent | Conditions | Product | Yield |

| 2,6-dichloropyridine | Hydrazine hydrate (80%) | Methanol (B129727), Reflux | 2-Chloro-6-hydrazinopyridine | Not specified |

Although direct literature for the synthesis of this compound via this method is not prevalent, the principles of SNAr suggest it is a viable, albeit potentially challenging, synthetic strategy. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to achieve selective monosubstitution and avoid side reactions.

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the phenylhydrazine moiety and the two halogen substituents on the aromatic ring.

The hydrazine functional group is susceptible to oxidation. The oxidation of phenylhydrazines can lead to a variety of products depending on the oxidant used and the reaction conditions. For instance, the oxidation of the related derivative, 2-(2-Chloro-6-fluorophenyl)acetohydrazide, using reagents like iodine in sodium hydroxide, can result in the formation of cyclic compounds such as 1,3,4-oxadiazoles. This indicates that the hydrazine moiety in derivatives of this compound is reactive towards oxidative cyclization. The oxidation of 2-Chloro-6-fluorobenzaldehyde, an important precursor, is a key step in the synthesis of related benzoic acids. researchgate.net

The hydrazine group can undergo reductive cleavage. A notable reaction is the reduction of the hydrazino group to an amino group. For example, the reduction of 2-hydrazino-6-chloropyridine to 2-amino-6-chloropyridine (B103851) can be achieved using various reducing agents, with hydrazine in the presence of a Raney Nickel catalyst being particularly effective. psu.edu Similarly, catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for reducing hydrazides to their corresponding primary amines, as seen in the reduction of 2-(2-Chloro-6-fluorophenyl)acetohydrazide. These examples strongly suggest that the hydrazine moiety in this compound can be selectively reduced to an amine, providing a pathway to 2-chloro-6-fluoroaniline.

| Substrate | Reducing Agent/Conditions | Product |

| 2-hydrazino-6-chloropyridine | Hydrazine / Raney Nickel | 2-amino-6-chloropyridine |

| 2-(2-Chloro-6-fluorophenyl)acetohydrazide | H₂ / Pd-C | 2-(2-Chloro-6-fluorophenyl)ethanamine |

The chlorine and fluorine atoms on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr). The feasibility of such reactions depends on the electronic nature of the ring and the reaction conditions. In SNAr, the aromatic ring is attacked by a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. youtube.com

Fluorine is often a better leaving group than chlorine in SNAr reactions, especially in polyfluoroarenes, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. mdpi.comresearchgate.net This suggests that under appropriate conditions, the fluorine atom at the C6 position might be preferentially substituted. The development of photoredox catalysis has also enabled SNAr reactions on unactivated fluoroarenes. nih.gov

Studies on related systems, such as polyfluoroarenes and halopyridines, show that a variety of nucleophiles (amines, alkoxides, azoles) can displace halide ions under relatively mild conditions. youtube.commdpi.com The specific reactivity of the halogen centers in this compound towards nucleophiles would require experimental investigation to determine the regioselectivity and reaction efficiency.

Advanced Coupling and Cyclization Reactions Utilizing this compound as a Precursor

This compound is a versatile building block for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents. Its utility is demonstrated in several key organic transformations, including the classical Fischer indole (B1671886) synthesis and the construction of various other nitrogen-containing heterocycles.

Fischer Indole Synthesis with this compound and Substituted Ketones

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles, which involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. olemiss.educonicet.gov.argoogle.com The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. olemiss.edu The choice of acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄, or p-toluenesulfonic acid) or a Lewis acid (such as ZnCl₂, BF₃), is crucial for the reaction's success. olemiss.edu

In the context of this compound, this reaction provides a direct route to 7-chloro-5-fluoroindole derivatives. The reaction involves heating the hydrazine with a suitable ketone in the presence of an acid catalyst.

A specific application of this compound in a Fischer-type indole synthesis is seen in the preparation of complex heterocyclic systems. For instance, it has been used in the synthesis of imidazolopyrimidinodazinone derivatives. In this multi-step synthesis, this compound is reacted with an N-(2-oxoethyl)pyrimidine intermediate in methanol with acetic acid, followed by treatment with sodium cyanoborohydride to facilitate the reductive cyclization and formation of the indole ring. nih.gov

Table 1: Example of Fischer Indole Synthesis with a this compound Derivative

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| This compound | N-(2-oxoethyl)-2-methylthio-5-bromopyrimidine-4-carboxamide | 1. Acetic acid, Methanol2. Sodium cyanoborohydride | N-(2-(7-chloro-5-fluoro-1H-indol-2-yl)ethyl)-2-(methylthio)-5-bromopyrimidine-4-carboxamide | nih.gov |

Synthesis of Heterocyclic Scaffolds: Pyrazoles, Oxadiazoles, and Pyrimidinones

Beyond indoles, this compound is a key starting material for a variety of other heterocyclic scaffolds that are of interest in medicinal chemistry.

Pyrazoles:

Pyrazoles are typically synthesized through the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.gov The reaction of this compound with various β-diketones or β-ketoesters, typically in a suitable solvent like ethanol (B145695) or acetic acid, leads to the formation of 1-(2-chloro-6-fluorophenyl)pyrazoles. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents. nih.gov The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole (B372694) formation. nih.gov While specific examples detailing the reaction of this compound are not abundant in readily available literature, the general methodology is well-established. For example, the synthesis of pyrazole-4-carbaldehydes has been achieved by first forming the hydrazone from a substituted phenylhydrazine and a ketone, followed by cyclization using the Vilsmeier-Haack reagent.

Table 2: General Synthesis of Pyrazoles from Substituted Hydrazines

| Hydrazine | Dicarbonyl Compound | Conditions | Product Type | Reference |

| Substituted Phenylhydrazine | Acetylacetone (B45752) | Reflux in Ethanol | 1-Aryl-3,5-dimethylpyrazole | |

| Substituted Phenylhydrazine | Ethyl Acetoacetate (B1235776) | Reflux in Ethanol/Acetic Acid | 1-Aryl-3-methyl-5-pyrazolone | nih.gov |

| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Substituted Acetophenone | 1. Reflux in Ethanol/HCl (Hydrazone formation)2. POCl₃/DMF (Vilsmeier-Haack cyclization) | 1-Aryl-3-aryl-1H-pyrazole-4-carbaldehyde |

Oxadiazoles:

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazides (diacylhydrazines). These precursors can be prepared from the corresponding hydrazide, which in turn can be synthesized from a hydrazine. To synthesize an oxadiazole from this compound, one would first need to acylate the hydrazine to form a hydrazide. This hydrazide would then be reacted with a second acylating agent (such as an acid chloride or anhydride) to form a diacylhydrazine, which can then be cyclized, often under dehydrating conditions (e.g., using phosphorus oxychloride or sulfuric acid), to yield the 2,5-disubstituted 1,3,4-oxadiazole.

Pyrimidinones:

Pyrimidinone synthesis can be achieved through the reaction of a compound containing a urea (B33335) or thiourea (B124793) moiety with a 1,3-dicarbonyl compound. To utilize this compound for this purpose, it would first need to be converted into a suitable derivative, such as a semicarbazide (B1199961) or thiosemicarbazide (B42300). This derivative can then undergo cyclocondensation with a β-ketoester or a similar 1,3-dielectrophile to form the pyrimidinone ring. General methods for pyrimidine (B1678525) synthesis often involve multicomponent reactions or cyclization of appropriately functionalized precursors.

Metal-Free Cross-Coupling Reactions Involving Arylhydrazines

While transition-metal-catalyzed cross-coupling reactions are a mainstay of organic synthesis, the development of metal-free alternatives is a growing area of interest to avoid potential metal contamination in products, particularly for pharmaceuticals. However, specific examples of metal-free cross-coupling reactions that directly utilize this compound as a coupling partner are not prominently documented in the reviewed literature. General strategies for metal-free aryl-aryl bond formation exist but are not specific to this hydrazine.

Hydrazone Derivative Formation and Subsequent Cyclizations

The initial step in many reactions involving this compound is the formation of a hydrazone derivative. This is typically achieved by condensing the hydrazine with an aldehyde or a ketone, often under mild acidic conditions in a solvent like ethanol. The resulting hydrazones are often stable, isolable intermediates.

These hydrazones are versatile precursors for a variety of subsequent cyclization reactions. As discussed, they are the key intermediates in the Fischer indole synthesis. olemiss.edu Furthermore, hydrazones can undergo cyclization to form other heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of substituted pyridazines. The specific reaction pathway and the resulting heterocyclic system are dependent on the structure of the hydrazone and the reagents used for the cyclization.

Table 3: General Formation of Hydrazone Derivatives

| Hydrazine | Carbonyl Compound | Conditions | Product Type | Reference |

| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Substituted Acetophenone | Reflux in Ethanol with catalytic HCl | N'-(1-arylethylidene)-N-(2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazine | |

| Substituted Hydrazine | Aldehyde or Ketone | Ethanol, room temperature or reflux | Substituted Hydrazone |

The cyclization of these pre-formed hydrazones is a powerful strategy for building molecular complexity. The specific conditions for cyclization (e.g., acid or base catalysis, thermal conditions) will dictate the final heterocyclic product.

Derivatives and Structure Activity Relationships Sar of 2 Chloro 6 Fluorophenylhydrazine Analogs

Design and Synthesis of Novel Derivatives Incorporating the 2-Chloro-6-fluorophenylhydrazine Moiety

The reactivity of the hydrazine (B178648) group in this compound allows for its incorporation into various heterocyclic scaffolds through condensation and cyclization reactions.

Arylhydrazones are commonly synthesized through the condensation reaction of a phenylhydrazine (B124118) derivative with an aldehyde or a ketone. For this compound, this reaction typically proceeds by treating it with a suitable carbonyl compound in an appropriate solvent, often with acid catalysis.

A general synthetic approach involves the reaction of this compound with an aryldiazonium salt, which is generated in situ from an aromatic amine. For instance, the coupling of a diazonium salt with active methylene (B1212753) compounds like thiazolo[3,2-a]pyrimidine-3-ones leads to the formation of 2-arylhydrazone derivatives. mdpi.com The process begins with the diazotization of an aromatic amine using sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C). The resulting diazonium salt solution is then added to a solution of the active methylene compound, such as a thiazolo[3,2-a]pyrimidine, to yield the final arylhydrazone product. mdpi.com

General Synthesis of Arylhydrazone Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| This compound | Aldehyde or Ketone | Acid catalyst, Reflux | Arylhydrazone |

The synthesis of thiosemicarbazone derivatives first requires the preparation of the corresponding thiosemicarbazide (B42300). This can be achieved by reacting this compound with an isothiocyanate or by other methods utilizing reagents like carbon disulfide or ammonium (B1175870) thiocyanate. irjmets.comresearchgate.net The resulting 2-chloro-6-fluorophenylthiosemicarbazide can then be condensed with a variety of aldehydes or ketones to yield the target thiosemicarbazones. nih.gov

A typical procedure involves stirring a solution of the substituted thiosemicarbazide with an equimolar amount of an aldehyde or ketone in a solvent like methanol (B129727) at room temperature. nih.gov The reaction mixture is stirred for an extended period, after which the precipitated product is filtered, washed, and dried. nih.gov This method has been noted for its high yields and the biological potential of the resulting compounds. nih.gov

Synthesis of Thiosemicarbazone Derivatives

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, Isothiocyanate | - | 1-(2-Chloro-6-fluorophenyl)thiosemicarbazide |

Pyrazoles and pyrazolones are widely synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov The reaction of this compound with compounds like ethyl acetoacetate (B1235776) or acetylacetone (B45752) is a common route to obtaining pyrazolone (B3327878) and pyrazole (B372694) derivatives, respectively. mdpi.comorientjchem.org

For pyrazolone synthesis, this compound would be refluxed with ethyl acetoacetate, often in a solvent like ethanol (B145695), sometimes with a few drops of a catalyst such as glacial acetic acid. nih.govorientjchem.org The cyclization reaction yields the corresponding 1-(2-chloro-6-fluorophenyl)-3-methyl-5-pyrazolone.

Similarly, pyrazole derivatives can be formed by reacting the hydrazine with a β-diketone. The regioselectivity of the condensation can sometimes lead to a mixture of isomers. mdpi.com Modern synthetic methods also include one-pot, multi-component reactions and the use of various catalysts like nano-ZnO to improve yields and reaction conditions. mdpi.com

Synthesis of Pyrazole and Pyrazolone Derivatives

| Target Compound | Reactant 1 | Reactant 2 | Typical Conditions |

|---|---|---|---|

| Pyrazolone | This compound | Ethyl Acetoacetate | Ethanol, Reflux |

The synthesis of pyrimidinone structures incorporating the this compound moiety can be approached in several ways. One strategy involves the reaction of a hydrazine derivative with a suitable pyrimidinone precursor. For example, 6-aryl-5-cyano-4-pyrimidinon-2-thione derivatives can be reacted with hydrazine hydrate (B1144303) to form 2-hydrazinopyrimidin-4-one compounds. nih.gov These intermediates can then undergo further reactions to build more complex heterocyclic systems. nih.gov

Another approach involves the Knoevenagel condensation of a pyrazole carbaldehyde with a compound containing an active methylene group, such as barbituric acid, to form an α,β-unsaturated intermediate. orientjchem.org This intermediate can then be treated with a hydrazine to yield a pyrimidinone derivative fused with a pyrazole ring. orientjchem.org Furthermore, chalcones can be condensed with guanidine (B92328) to form 2-aminopyrimidines, which are related to pyrimidinones. ajol.info

Structure-Activity Relationship (SAR) Investigations on this compound Derivatives

SAR studies aim to understand how the chemical structure of a molecule, particularly the nature and position of its substituents, affects its biological activity and chemical reactivity.

The halogenation pattern on the phenyl ring of phenylhydrazine derivatives plays a crucial role in determining their biological efficacy and reactivity. The presence of both chlorine and fluorine at the 2 and 6 positions of the phenyl ring in this compound is significant.

Halogens, being electron-withdrawing groups, can influence the acidity of the N-H protons of the hydrazine group, which in turn affects its nucleophilicity and reactivity in condensation reactions. The specific positioning of these halogens (ortho to the hydrazine group) can also introduce steric effects that may direct the regioselectivity of certain cyclization reactions.

In the context of biological activity, the nature and position of halogens can impact a molecule's lipophilicity, its ability to form hydrogen bonds, and its metabolic stability. For instance, in a series of thiosemicarbazide derivatives tested for antimycobacterial activity, compounds with electron-withdrawing groups like nitro (NO2) on the phenyl ring showed higher activity compared to those with other substituents. nih.gov This suggests that the electronic properties imparted by substituents are a key determinant of biological function.

In the synthesis of pyrazole derivatives, the substitution on the phenyl ring can affect the reaction yields and the properties of the final compounds. mdpi.com For pyrimidinone derivatives, different halogen substitutions on the aryl rings have been shown to modulate their antimicrobial activity. mdpi.com The combination of chlorine and fluorine in the 2-chloro-6-fluorophenyl moiety provides a unique electronic and steric profile that is exploited in the design of new bioactive molecules.

Impact of Halogenation on Derivative Properties

| Property | Influence of Halogen Substituents | Example |

|---|---|---|

| Reactivity | Electron-withdrawing nature affects nucleophilicity of hydrazine group. Steric hindrance from ortho-substituents can influence regioselectivity. | The 2,6-dihalogen pattern influences the outcome of cyclization reactions. |

| Biological Activity | Affects lipophilicity, hydrogen bonding capacity, and metabolic stability. Electron-withdrawing groups can enhance antimicrobial activity. | Nitro-substituted thiosemicarbazides showed potent antimycobacterial activity. nih.gov |

Steric and Electronic Effects of Substituents on Molecular Interactions

The biological activity of pyrazole derivatives originating from this compound is significantly influenced by the steric and electronic characteristics of the substituents on the pyrazole ring and the phenyl group. The 2-chloro and 6-fluoro substituents on the phenyl ring create a distinct steric and electronic environment that plays a crucial role in the molecule's interaction with its biological targets.

Steric Effects: The presence of two ortho-substituents, chlorine and fluorine, on the phenyl ring attached to the pyrazole nitrogen (N1 position) imposes significant steric hindrance. This steric bulk can influence the conformation of the molecule by restricting the rotation around the N1-phenyl bond. This conformational rigidity can be advantageous for biological activity if it locks the molecule into a bioactive conformation that fits optimally into the binding site of a target receptor or enzyme. For instance, in a series of pyrazole-based inhibitors, the introduction of bulky groups can modulate activity by addressing specific binding pockets within the target protein. Conversely, excessive steric bulk can also lead to a loss of activity by preventing the molecule from accessing the binding site.

The interplay between steric and electronic effects is critical. For instance, while a substituent might have favorable electronic properties, its steric bulk could be detrimental to binding. Therefore, a delicate balance between these two factors is often required for optimal biological activity.

Stereochemical Considerations in the Biological Activity of Derived Compounds

Stereochemistry is a critical determinant of the biological activity of many chiral compounds, and derivatives of this compound are no exception. The introduction of chiral centers into these molecules can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and even different pharmacological profiles.

The differential activity of stereoisomers arises from the three-dimensional nature of biological targets such as enzymes and receptors. The binding sites of these macromolecules are themselves chiral, and therefore, they can interact differently with the different stereoisomers of a chiral ligand. One stereoisomer may fit perfectly into the binding site, leading to a strong biological response, while the other may have a poor fit and consequently lower or no activity.

While specific studies on the stereochemistry of pyrazoles derived directly from this compound are limited in the public domain, research on structurally related compounds highlights the importance of this aspect. For example, in a study of 2-aryl-2-fluoro-cyclopropylamines, the trans-isomers were consistently found to be more potent inhibitors of tyramine (B21549) oxidase than the cis-isomers, demonstrating clear stereoselectivity.

The synthesis of single, pure stereoisomers is often a key objective in drug discovery to maximize therapeutic benefit and minimize potential side effects that might be associated with the less active or inactive isomer. This can be achieved through stereoselective synthesis or by the separation of racemic mixtures.

Lipophilicity and its Correlation with Biological Penetration and Activity

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (log P), is a crucial physicochemical property that significantly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It describes the compound's ability to partition between a lipidic (non-polar) and an aqueous (polar) phase, which is a key factor in its ability to cross biological membranes, such as the cell membrane, to reach its intracellular target.

For derivatives of this compound, a well-balanced lipophilicity is essential for biological activity. If a compound is too hydrophilic (low log P), it may have poor absorption and be unable to cross lipidic barriers. Conversely, if it is too lipophilic (high log P), it may be poorly soluble in aqueous media like blood, get trapped in fatty tissues, and be more susceptible to metabolic breakdown, leading to low bioavailability and potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of pyrazole derivatives have often shown a correlation between lipophilicity and biological activity. For instance, in the development of pyrazole-based insecticides, optimizing lipophilicity is a key strategy to ensure efficient penetration of the insect cuticle and transport to the target site.

Below is a table illustrating the calculated log P (ClogP) values for hypothetical pyrazole derivatives with varying substituents, demonstrating how different functional groups can modulate lipophilicity.

| Compound | R1 | R2 | R3 | ClogP (Illustrative) |

| 1 | H | H | H | 3.5 |

| 2 | CH₃ | H | H | 3.9 |

| 3 | H | OH | H | 3.0 |

| 4 | H | H | COOH | 3.2 |

| 5 | CF₃ | H | H | 4.2 |

Note: The ClogP values in this table are for illustrative purposes to demonstrate the effect of different substituents on lipophilicity and are not based on experimental data for these specific compounds.

As the table suggests, the addition of a methyl group (Compound 2) or a trifluoromethyl group (Compound 5) increases lipophilicity, while the introduction of a hydroxyl (Compound 3) or a carboxylic acid group (Compound 4) decreases it. This modulation of lipophilicity is a critical aspect of the design and optimization of biologically active analogs of this compound.

Computational and Theoretical Studies of 2 Chloro 6 Fluorophenylhydrazine and Its Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for studying substituted phenylhydrazines and related aromatic compounds. Methodologies such as the B3LYP hybrid functional, combined with basis sets like 6-311+G and 6-311++G, have been successfully employed to calculate the molecular geometries, vibrational frequencies, and electronic properties of similar molecules, such as 2-chloro-6-fluorobenzoic acid. nih.gov These studies provide a foundational framework for understanding the properties of 2-Chloro-6-fluorophenylhydrazine.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. For aromatic compounds, this involves calculating key parameters such as bond lengths and bond angles. In a DFT study on the closely related 2,6-dichloro-4-fluoro phenol, the hexagonal structure of the benzene (B151609) ring was found to be slightly skewed due to the presence of substituents. semanticscholar.org Similar distortions are anticipated for this compound, where the chlorine, fluorine, and hydrazine (B178648) groups influence the geometry of the phenyl ring.

DFT calculations, often using the B3LYP method with a 6-311G(d,p) basis set, are used to determine the distribution of electrons within the molecule. bookpi.orgresearchgate.net Analysis of the electronic structure provides insights into the molecule's stability and reactivity. Mulliken atomic charge analysis, for instance, can predict the charge distribution across the atoms, identifying electron-rich and electron-deficient sites. semanticscholar.org For substituted phenylhydrazines, the dinitrophenyl group, a strong electron-withdrawing moiety, has been shown to significantly impact the polarization and reactivity of the molecule. imist.ma

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C1-C2 | 1.403 | C1-C2-C3 | 121.7° |

| C2-C3 | 1.386 | C2-C3-C4 | 119.2° |

| C3-C4 | 1.384 | C3-C4-C5 | 122.0° |

| C4-C5 | 1.385 | C1-C6-C5 | 121.7° |

| C-Cl | 1.739 | C1-O-H | 110.1° |

| C-F | 1.347 | C4-C-F | 119.0° |

Data adapted from a study on 2,6-dichloro-4-fluoro phenol, which serves as an analogue for the substituted phenyl ring in this compound. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.commdpi.com A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

In DFT studies of related compounds like 2-chloro-6-fluorobenzoic acid, the HOMO and LUMO energies were calculated to show that charge transfer occurs within the molecule. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO is on the electron-accepting regions. The analysis of these orbitals helps in understanding the electronic transitions and reactivity patterns. Global reactivity descriptors, derived from HOMO and LUMO energies, can further quantify the molecule's electrophilicity and nucleophilicity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.14 |

| ELUMO | -1.55 |

| Energy Gap (ΔE) | 5.59 |

Data from a study on 2-chloro-6-fluorobenzoic acid, a structurally similar compound. nih.gov

Spectroscopic Property Prediction (e.g., UV-Vis, NMR, IR) through Computational Methods

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.gov

For NMR spectroscopy, methods like the Gage-Independent Atomic Orbital (GIAO) are used to simulate 1H and 13C NMR chemical shifts. researchgate.net Predicting 19F NMR shifts is particularly relevant for this compound. While challenging due to fluorine's high electron density, computational approaches have been developed to provide reliable predictions that can help determine ligand-binding modes in biological systems. nih.gov

Vibrational spectroscopy (FTIR and FT-Raman) can also be simulated. DFT calculations provide theoretical vibrational frequencies, which are often scaled to correct for anharmonicity and basis set deficiencies. A complete vibrational assignment can be made using Total Energy Distribution (TED) analysis, correlating calculated frequencies with specific molecular vibrations. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Computational methods allow for a detailed exploration of the conformational landscape and the non-covalent interactions that stabilize different structures.

Intramolecular Hydrogen Bonding and Tautomerism Studies

Intramolecular hydrogen bonds play a significant role in determining the preferred conformation of molecules. In compounds containing both hydrogen bond donors (like the -NH-NH2 group in hydrazine) and acceptors (like the fluorine atom), the possibility of N-H···F or N-H···N interactions exists. Theoretical studies on 2-halophenols have investigated the presence of weak intramolecular O-H···X (where X is a halogen) hydrogen bonds. rsc.org Similar weak interactions may influence the conformational preferences of this compound. The planarity of molecular structures can be enhanced by the formation of intramolecular hydrogen bonds, which contributes to larger π–π stacking interactions. nih.gov Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. beilstein-journals.org

Phenylhydrazines can exist in different tautomeric forms. Computational studies on related azomethine derivatives have shown that the equilibrium between tautomers is dramatically influenced by the environment. nih.gov DFT calculations can predict the relative stabilities of different tautomers (e.g., azo vs. hydrazo forms) by calculating their Gibbs free energies, providing insight into the tautomeric equilibrium. chemrxiv.org

Solvent Effects on Molecular Conformation and Tautomeric Equilibria

The surrounding solvent can have a profound impact on the stability of different conformers and tautomers. mdpi.com The Polarizable Continuum Model (PCM) is a common computational method used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net

Studies have shown that solvent polarity can alter tautomeric preferences. mdpi.com For example, an increase in solvent polarity can stabilize a more polar tautomer over a less polar one. chemrxiv.orgorientjchem.org DFT calculations combined with PCM can predict how the relative energies of conformers and the activation barriers for their interconversion change in different solvents. orientjchem.org This is crucial for understanding the behavior of this compound in solution, as the equilibrium between different conformers and tautomers can shift depending on the polarity of the medium.

Supramolecular Interactions and Crystal Packing Predicted by Theoretical Models

Theoretical models, particularly those based on Hirshfeld surface analysis, provide significant insights into the supramolecular interactions and crystal packing of this compound and its derivatives. While a dedicated crystallographic study of the parent compound is not extensively available in the reviewed literature, analysis of closely related structures containing the 2-chloro-6-fluorophenyl moiety allows for a robust prediction of its intermolecular interactions and packing behavior.

The crystal packing in such compounds is predominantly governed by a combination of weak intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. The analysis of chalcone derivatives incorporating the 2-chloro-6-fluorophenyl group reveals the significant role of C—H⋯F and C—H⋯π interactions in the formation of their crystal structures. nih.gov In some instances, molecules are organized into centrosymmetric dimers through pairs of C—H⋯F hydrogen bonds. nih.gov

In one chalcone derivative, (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, the crystal structure is stabilized by a three-dimensional network of C—H⋯O hydrogen bonds and aromatic π–π stacking interactions, with a centroid–centroid separation of 3.5629 (18) Å. nih.goviucr.org The presence of both chlorine and fluorine atoms introduces the potential for halogen bonding, although this is not always the dominant interaction. The interplay between these various weak forces dictates the final crystal packing arrangement. The study of isomeric phenylhydrazones highlights that even subtle changes in molecular structure, such as the position of a halogen atom, can lead to different packing arrangements, underscoring the competitive nature of these intermolecular interactions. nih.gov

The following table summarizes the types of intermolecular contacts and their percentage contributions to the Hirshfeld surface for a representative derivative containing the 2-chloro-6-fluorophenyl moiety.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (%) |

| H⋯H | 38.8 |

| C⋯H/H⋯C | 22.8 |

| F⋯H/H⋯F | Varies |

| Cl⋯H/H⋯Cl | Varies |

| C⋯C | 8.9 |

| O⋯H/H⋯O | Varies |

Data extrapolated from studies on derivatives containing the 2-chloro-6-fluorophenyl group. usm.my

Molecular Modeling and Docking Studies in Biological Systems

Molecular modeling and docking studies are pivotal computational techniques to elucidate the potential biological activity of this compound derivatives by predicting their binding affinity and interaction patterns with specific biological targets. These studies are instrumental in rational drug design and in understanding the structure-activity relationships of this class of compounds.

Derivatives of this compound, particularly its Schiff bases, have been investigated for their inhibitory potential against various enzymes. A notable area of study is their application in neurodegenerative diseases. For instance, molecular docking studies of Schiff bases derived from chlorophenylhydrazines have been performed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.net These studies revealed that the chloro-substituted derivatives exhibited a higher binding affinity for acetylcholinesterase. researchgate.net The interactions with key amino acid residues in the active site of the enzyme are crucial for their inhibitory activity.

The versatility of the hydrazone linkage allows for the synthesis of a wide array of derivatives with diverse biological activities. Molecular docking has been employed to screen these derivatives against other enzymatic targets as well. For example, hydrazone derivatives have been studied as potential inhibitors of alpha-amylase, an enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs. biointerfaceresearch.com These computational predictions help in identifying promising candidates for further experimental validation.

The general findings from docking studies on hydrazone derivatives indicate that the binding affinity is influenced by the nature and position of substituents on the phenyl ring. The presence of halogen atoms, such as chlorine and fluorine, can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor's binding pocket. These interactions often involve hydrogen bonding with the hydrazone moiety and hydrophobic interactions with the aromatic rings.

Below is a table summarizing the findings from molecular docking studies of representative this compound derivatives and related hydrazones against various biological targets.

| Derivative Type | Biological Target | Key Findings |

| Schiff Bases of Chlorophenylhydrazines | Acetylcholinesterase (AChE) (PDB ID: 2CKM) | Higher binding affinity for chloro-derivatives compared to fluoro-derivatives. researchgate.net |

| Schiff Bases of Chlorophenylhydrazines | Butyrylcholinesterase (BChE) (PDB ID: 1P0I) | Fluoro-derivatives showed higher activity. researchgate.net |

| 2,4-dinitrophenyl hydrazone derivatives | Alpha-amylase | Certain derivatives showed more potent inhibition than the standard drug acarbose. biointerfaceresearch.com |

| Hydrazine clubbed thiazole derivatives | Aldose reductase (AR), α-glycosidase (α-GLY), α-amylase (α-AMY) | Derivatives displayed significant inhibitory activity, supported by docking scores. |

| s-Triazine derivatives with 2-chloroethylamine | Bacterial DNA Gyrases (E. coli and S. aureus) | High affinity for a novel binding site, suggesting a mechanism of inhibition. mdpi.com |

These computational studies underscore the potential of this compound as a scaffold for developing novel therapeutic agents for a range of diseases, from neurodegenerative disorders to diabetes and bacterial infections. The insights gained from molecular docking are invaluable for guiding the synthesis of more potent and selective inhibitors.

Applications in Advanced Materials and Specialized Fields

Utilization in the Synthesis of Dyes and Pigments

Following a comprehensive review of scientific literature and patent databases, there is currently no specific, verifiable information detailing the direct utilization of 2-Chloro-6-fluorophenylhydrazine in the synthesis of dyes and pigments. While hydrazines as a chemical class are precursors to certain dye structures, such as those based on pyrazole (B372694) or through reactions like the Japp-Klingemann reaction, the application of this particular halogenated phenylhydrazine (B124118) for this purpose is not documented in the available resources.

Exploration in Non-Linear Optical (NLO) Materials Development

The development of new organic materials for non-linear optical (NLO) applications is a significant area of materials science, driven by the need for components in technologies like optical data storage, image processing, and optical switching. nih.gov Organic NLO materials often rely on molecules with extensive π-conjugated systems and strong electron donor-acceptor groups to facilitate a large molecular hyperpolarizability. nih.gov

While this compound itself is not an NLO material, it serves as a valuable starting block for creating derivatives that may possess these properties. The exploration in this field centers on converting the hydrazine (B178648) moiety into structures known to exhibit NLO behavior. Two such classes of derivatives are phenylhydrazones and pyrazolines.

Phenylhydrazones: Research has shown that substituted aryl hydrazones can be effective NLO materials. researchgate.net The reaction of a phenylhydrazine with an aldehyde or ketone results in a phenylhydrazone, which extends the π-conjugated system. By selecting appropriate reaction partners, a donor-acceptor framework can be established within the molecule, which is a key requirement for NLO activity. Studies on 1,8-naphthalimide (B145957) hydrazone derivatives, for example, have demonstrated strong excited-state absorption and significant third-order NLO susceptibilities. researchgate.net

Pyrazolines: Pyrazoline derivatives, which can be synthesized from hydrazines, are another class of heterocyclic compounds investigated for their optical properties. researchgate.net Research on certain pyrazoline-based compounds has shown they can exhibit efficient broadband photoluminescence and two-photon absorption (TPA), a key NLO phenomenon. researchgate.net

Table 1: Potential NLO-Active Derivatives from Hydrazine Precursors

| Derivative Class | General Synthesis | Known NLO Properties | Relevant Research Finding |

|---|---|---|---|

| Phenylhydrazones | Phenylhydrazine + Aldehyde/Ketone | Third-order nonlinear optical susceptibility (χ(3)), Two-Photon Absorption (TPA) | Derivatives of 1,8-naphthalimide hydrazone show strong broadband nonlinear optical properties. researchgate.net |

| Pyrazolines | Phenylhydrazine + α,β-Unsaturated Ketone | Two-Photon Absorption (TPA), Amplified Spontaneous Emission | Certain pyrazoline derivatives are potential utility materials for lasing applications. researchgate.net |

Role as Intermediate in Agrochemical Research and Development

The most clearly documented application of this compound is its role as a key intermediate in the synthesis of complex heterocyclic compounds for the agrochemical industry. googleapis.com Patent literature highlights its use as a building block for creating new potential fungicides, bactericides, and other crop protection agents. googleapis.com

The compound's value stems from its ability to participate in cyclization reactions to form stable heterocyclic cores, which are common structural motifs in biologically active molecules. The presence of the chloro- and fluoro- substituents is strategic, as halogen atoms can enhance the biological activity, metabolic stability, and lipid solubility of the final product, which are desirable traits for an effective pesticide.

Specific examples from patent filings demonstrate its utility:

Synthesis of Heterocyclic Fungicides: A patent for preparing agrochemical active compounds lists this compound hydrochloride as an intermediate. googleapis.com The document references the synthesis of compounds with antimycotic (fungicidal) activity, indicating its use in the development of new fungicides. googleapis.com

Formation of Complex Fused Ring Systems: Another patent describes a synthetic procedure where this compound is used as a reactant to produce imidazo[1,2-b]pyrimidin[4,5-d]pyridazin-5(6H)-one derivatives. google.com These complex, multi-ring structures are designed as bioactive molecules, and the patent explicitly shows the incorporation of the 2-chloro-6-fluorophenyl moiety into the final target compound. google.com

This role as a specialized intermediate underscores the industrial importance of this compound in the research and development pipeline for new agricultural products.

Table 2: Use of this compound as an Agrochemical Intermediate

| Patent Reference | Intermediate Compound | Resulting Chemical Class | Stated Field of Use |

|---|---|---|---|

| Australian Patent googleapis.com | This compound hydrochloride | Heterocyclic Compounds, Pyrazole-4-carboxamides | Agrochemicals, Fungicides googleapis.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Phenylhydrazones |

| Pyrazolines |

| 1,8-naphthalimide hydrazone |

| Pyrazole-4-carboxamides |

Biological and Medicinal Chemistry Research Involving 2 Chloro 6 Fluorophenylhydrazine Scaffolds

Investigations into Antimicrobial Activities of Derived Compounds

The quest for new antimicrobial agents to combat drug-resistant pathogens is a significant area of pharmaceutical research. Derivatives of 2-Chloro-6-fluorophenylhydrazine, particularly pyrazole (B372694) structures, have been synthesized and evaluated for their effectiveness against a range of bacteria and fungi.

Antibacterial Efficacy and Spectrum of Activity

The synthesis of pyrazole derivatives through the condensation of various ketones and aldehydes with hydrazine (B178648) compounds is a well-established method. nih.govconnectjournals.comnih.gov This approach has been utilized to create novel compounds from phenylhydrazine (B124118) precursors, which are then screened for antibacterial properties. rjptonline.orgderpharmachemica.comsemanticscholar.org Studies on pyrazole derivatives have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. connectjournals.comnih.govresearchgate.net For instance, certain pyrazole derivatives have shown notable activity against Escherichia coli and Streptococcus epidermidis. nih.gov The general class of Schiff bases, which can be prepared from phenyl hydrazines, has also been investigated for antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. rjptonline.org

| Compound Type | Bacterial Strains Tested | Observed Activity | Citation |

|---|---|---|---|

| Pyrazole Derivatives | Escherichia coli (Gram-negative) | Exceedingly active (MIC: 0.25 μg/mL for some derivatives) | nih.gov |

| Pyrazole Derivatives | Streptococcus epidermidis (Gram-positive) | Highly active (MIC: 0.25 μg/mL for some derivatives) | nih.gov |

| Schiff Bases | Staphylococcus aureus (Gram-positive) | Good inhibition zone observed | rjptonline.org |

| Schiff Bases | Pseudomonas aeruginosa (Gram-negative) | Good inhibition zone observed | rjptonline.org |

Antifungal Potential and Mechanisms of Action

In addition to antibacterial properties, derivatives originating from hydrazine scaffolds have been explored for their antifungal capabilities. The 1,2,4-triazole (B32235) ring system, in particular, is a core component of many established antifungal drugs. nih.govnih.govraco.cat The synthesis of novel triazole derivatives, sometimes designed as analogues of existing drugs like fluconazole, has yielded compounds with significant activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus. nih.govnih.gov Some of these synthesized compounds have demonstrated potency exceeding that of standard antifungal treatments. nih.gov Pyrazole derivatives have also shown promise as antifungal agents, with certain compounds exhibiting high activity against Aspergillus niger. nih.gov

The mechanism of action for many azole-based antifungal agents involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov

| Compound Type | Fungal Strains Tested | Observed Activity | Citation |

|---|---|---|---|

| Triazole Derivatives | Candida albicans | Potent activity, with some compounds exceeding fluconazole's efficacy | nih.gov |

| Triazole Derivatives | Various pathogenic fungi | Moderate to excellent activity | nih.gov |

| Pyrazole Derivatives | Aspergillus niger | Highly active (MIC: 1 μg/mL for some derivatives) | nih.gov |

Anticancer Research and Cytotoxicity Studies

The development of novel anticancer agents remains a paramount goal in medical research. The versatility of the this compound scaffold has been exploited to create derivatives, such as pyrazoles and indoles, which have been evaluated for their ability to inhibit the growth of cancer cells.

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines

A significant area of investigation has been the synthesis of celecoxib (B62257) analogues. nih.govnih.gov Celecoxib, a known anti-inflammatory drug, also exhibits anticancer properties. nih.gov By modifying the celecoxib structure, for instance, by replacing certain groups on the pyrazole-attached phenyl rings, researchers have developed novel compounds. Some of these analogues have demonstrated potent cytotoxic activity against human cancer cell lines, including the breast cancer cell line MCF-7. nih.gov In some cases, the synthesized analogues showed greater anticancer potency than celecoxib itself. nih.gov

Indole (B1671886) derivatives, which can be synthesized via the Fischer indole synthesis using phenylhydrazines, are another class of compounds with recognized anticancer potential. nih.gov Synthetic indole derivatives have been tested against a variety of tumor cell lines, showing promise as antiproliferative agents. mdpi.comnih.govcore.ac.uk For example, certain indole derivatives have shown cytotoxic effects against colon cancer (HT29), cervical cancer (HeLa), and breast cancer (MCF7) cell lines. nih.gov The introduction of a chlorine atom into the indole ring has been noted to increase activity against certain cancer cell lines. mdpi.com

| Compound Class | Cancer Cell Line | Key Findings | Citation |

|---|---|---|---|

| Celecoxib Analogues | MCF-7 (Breast Cancer) | Some analogues showed 1.2-2 times more potent activity than celecoxib. | nih.gov |

| Indole Derivatives | HT29 (Colon Cancer) | Compound 5 showed selective toxicity towards HT29 cells. | nih.gov |

| Indole Derivatives | MCF-7 (Breast Cancer) | Compound 7 was very active with an IC50 of 0.49 µM. | nih.gov |

| Indole Derivatives | Various (MIAPaCa, PA-1, SW620) | Presence of a chlorine group at C-5 increased activity. | mdpi.com |

Proposed Mechanisms of Antitumor Activity

The mechanisms by which these compounds exert their anticancer effects are varied and often multi-targeted. For celecoxib analogues, the anticancer activity can be both dependent and independent of cyclooxygenase-2 (COX-2) inhibition. nih.gov Some analogues induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This can involve the upregulation of the tumor suppressor gene p53 and an increase in the Bax/Bcl-2 ratio, which promotes cell death. nih.gov Cell cycle arrest, for instance at the G2/M phase, is another mechanism by which these compounds can halt cancer cell proliferation. nih.gov

Indole derivatives have been shown to act through various mechanisms, including the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov Some indole compounds are known to inhibit tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Furthermore, some anticancer agents derived from related scaffolds function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.govmdpi.comnih.govrsc.org By inhibiting VEGFR-2, these compounds can cut off the tumor's blood supply.

Other Pharmacological Explorations (e.g., Anti-inflammatory, Antioxidant)

The this compound moiety serves as a crucial starting material for synthesizing a variety of heterocyclic compounds, particularly pyrazoles, which have been investigated for several pharmacological activities.

The antioxidant potential of compounds derived from phenylhydrazine precursors is a subject of significant research interest. ijpsr.comnih.gov The evaluation of this activity is typically conducted in vitro using various established spectrophotometric methods that measure the compound's ability to scavenge free radicals or reduce oxidized species. mdpi.com

Commonly employed methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. researchgate.netresearchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this test involves the reduction of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. mdpi.comnih.gov

Nitric Oxide (NO) Scavenging Assay: This assay evaluates the compound's ability to inhibit the production of nitric oxide, a reactive nitrogen species. ijpsr.com

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

Research on pyrazole derivatives synthesized from substituted phenylhydrazines has demonstrated notable antioxidant activity. nih.gov Although studies specifically on derivatives from this compound are not extensively detailed in this context, the general findings for related structures are informative. For instance, certain thienyl-pyrazole derivatives have shown excellent radical scavenging activity, with IC₅₀ values comparable to or better than standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov

Table 1: Illustrative Antioxidant Activity of Selected Pyrazole Derivatives This table presents findings for representative pyrazole compounds to illustrate the antioxidant potential within this class of molecules derived from phenylhydrazine precursors.

| Compound Class | Assay | Test Compound | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

| Thienyl-Pyrazole | DPPH Radical Scavenging | Compound 5g | 0.245 ± 0.01 | Ascorbic Acid | 0.483 ± 0.01 |

| Thienyl-Pyrazole | Hydroxyl Radical Scavenging | Compound 5h | 0.892 ± 0.01 | BHA | 1.739 ± 0.01 |

| Pyrazolo-enaminone | DPPH Radical Scavenging | Compound 4e | ~10 µg/mL | - | - |

| Bipyrazole | DPPH Radical Scavenging | Compound 4d | 18.0 µg/mL | - | - |

Data is sourced from studies on various pyrazole derivatives to demonstrate the antioxidant potential of this heterocyclic scaffold. nih.govresearchgate.net

Derivatives incorporating the 2-chloro-6-fluorophenyl structure have been identified as potent inhibitors of several key enzymes. A prominent area of this research is in the field of virology, specifically targeting viral enzymes essential for replication. nih.gov

HIV-1 Reverse Transcriptase (RT): Pyrimidinone derivatives bearing a 6-(2-chloro-6-fluorobenzyl) group act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its DNA polymerase activity. nih.govscispace.com

HIV-1 Ribonuclease H (RNase H): The RNase H domain of reverse transcriptase is another viable target for antiviral therapy. mdpi.com While not yet targeted by approved drugs, research into inhibitors is active. Studies on 1,2,4-triazolo[1,5-a]-pyrimidine (TZP) derivatives have identified compounds that selectively inhibit RNase H activity in the low micromolar range without affecting the polymerase function. mdpi.com

Src/Abl Kinase: In oncology research, aminopyrimidinylthiazole-5-carboxamides have been developed as dual inhibitors of Src and Abl kinases. nih.gov One such compound, Dasatinib, which contains a 2-chloro-6-methylphenyl group, demonstrates potent inhibition of these kinases, which are often dysregulated in various cancers, particularly chronic myelogenous leukemia (CML). nih.gov

The biological effects of these compounds are a direct result of their interaction with molecular targets, leading to the disruption of cellular processes.

Receptor/Enzyme Binding: Molecular modeling and crystallographic studies have provided detailed insights into how these inhibitors interact with their target enzymes. For 6-(2-chloro-6-fluorobenzyl) pyrimidinone inhibitors of HIV-1 RT, the binding mode within the allosteric pocket is crucial for their high potency. nih.gov The stereochemistry of the molecule significantly influences its binding orientation and inhibitory activity. nih.gov Similarly, for RNase H inhibitors, modeling suggests interactions with a novel allosteric site, providing a basis for future drug design. mdpi.com

Cellular Process Disruption: The enzymatic inhibition translates into potent activity at the cellular level.

Antiviral Activity: Pyrimidinone-based NNRTIs show picomolar activity against wild-type HIV-1 in cell-based assays and maintain high efficacy against clinically relevant mutant strains of the virus. nih.gov

Antiproliferative Activity: Dual Src/Abl kinase inhibitors exhibit strong antiproliferative effects against both hematological and solid tumor cell lines. nih.gov In preclinical models, these compounds have demonstrated the ability to cause complete tumor regression in xenografts of human CML. nih.gov

Development of HIV-1 Reverse Transcriptase Inhibitors from Pyrimidinone Derivatives

A significant application of the 2-chloro-6-fluorophenyl scaffold is in the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a cornerstone of highly active antiretroviral therapy (HAART). nih.govnih.govnih.gov Research has focused on a class of compounds known as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, or 2-Cl-6-F-S-DABOs. nih.gov

A comparative study of these 2-Cl-6-F-S-DABOs against related 2,6-difluorobenzyl analogues revealed the specific contribution of the chloro and fluoro substitutions. nih.gov The 2-Cl-6-F-S-DABOs demonstrated exceptionally high potency, with some derivatives showing activity against wild-type HIV-1 at picomolar concentrations. nih.gov

Structure-activity relationship (SAR) studies highlighted that substitutions at the C5 position of the pyrimidinone ring were critical for broad-spectrum activity. The simultaneous introduction of a methyl group at C5 and a methyl or ethyl group at the C6 benzylic position resulted in compounds with the highest inhibitory activity against a wide range of clinically relevant HIV-1 mutants. nih.gov

Furthermore, the stereochemistry at the C6 benzylic position was found to be a key determinant of antiviral potency. When chiral compounds were resolved into their individual stereoisomers, a significant diastereo- and enantioselectivity was observed. The highest antiviral activity in both cellular and enzymatic assays was consistently associated with the R absolute configuration at the C6 benzylic stereocenter. nih.gov This finding underscores the importance of a precise three-dimensional fit within the NNRTI binding pocket of the HIV-1 reverse transcriptase. nih.gov

Table 2: Anti-HIV-1 Activity of Representative 2-Cl-6-F-S-DABO Derivatives

| Compound | Stereoisomer | EC₅₀ (μM) vs HIV-1 (IIIB) in MT-4 Cells |

| 10a | Racemate | 0.0019 ± 0.0001 |

| (R)-10a | 0.0011 ± 0.0001 | |

| (S)-10a | 0.012 ± 0.001 | |

| 9c | Racemate | 0.0016 ± 0.0002 |

| (αR,5S)-9c | > 1.25 | |

| (αS,5R)-9c | 0.016 ± 0.001 | |

| (αR,5R)-9c | 0.0009 ± 0.0001 | |

| (αS,5S)-9c | > 1.25 |

EC₅₀ represents the concentration required to inhibit HIV-1 replication by 50%. Data sourced from a study on 2-Cl-6-F-S-DABOs. nih.gov

Advanced Characterization and Analytical Techniques in 2 Chloro 6 Fluorophenylhydrazine Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) offer a comprehensive understanding of the connectivity, functional groups, electronic transitions, and mass of 2-Chloro-6-fluorophenylhydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of ¹H, ¹³C, and ¹⁵N nuclei, the precise arrangement of atoms within the this compound molecule can be established.

While specific spectral data for this compound is not widely published, the expected NMR spectra can be predicted based on the analysis of closely related structures. For instance, in derivatives of 2-fluorophenyl hydrazine (B178648), the aromatic protons typically appear as multiplets in the ¹H NMR spectrum. doi.org The hydrazine protons would be expected to show distinct signals, the chemical shifts of which would be sensitive to the solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the benzene (B151609) ring would exhibit distinct resonances, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon atom attached to the fluorine would show a characteristic coupling (¹JCF).

¹⁵N NMR spectroscopy, although less common, would provide direct information about the electronic environment of the two nitrogen atoms in the hydrazine moiety. The chemical shifts would differ, reflecting their distinct chemical environments (the nitrogen attached to the aromatic ring versus the terminal NH2 group).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aromatic) | 6.8 - 7.5 | m | |

| ¹H (NH) | Broad s | ||

| ¹H (NH₂) | Broad s | ||

| ¹³C (Aromatic) | 110 - 160 | d, t | J(C-F) |

| ¹⁵N (N-Aryl) | -200 to -250 | ||

| ¹⁵N (NH₂) | -300 to -350 | ||

| Note: These are predicted values and may vary based on experimental conditions. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-Cl and C-F stretching vibrations. The N-H stretching vibrations of the hydrazine moiety are typically observed in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching bands usually appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is expected to show absorption maxima characteristic of substituted benzene rings. The position and intensity of these absorption bands are influenced by the nature and position of the substituents on the aromatic ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of the molecule with high accuracy. doi.org Fragmentation patterns observed in the mass spectrum would provide further structural information.

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Conformation and Packing

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This would reveal the precise molecular conformation, including the planarity of the benzene ring and the geometry of the hydrazine substituent. Furthermore, the crystal packing arrangement, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, could be elucidated. The analysis of crystal structures of related phenylhydrazine (B124118) derivatives often reveals extensive hydrogen bonding networks involving the hydrazine protons and nitrogen lone pairs.

Analysis of Geometric Parameters (Bond Lengths, Bond Angles)

The precise three-dimensional arrangement of atoms within a molecule, including bond lengths and the angles between them, is definitively determined through single-crystal X-ray diffraction analysis. This technique provides unequivocal structural elucidation.

Despite a thorough review of scientific literature, a publically available crystal structure for this compound, and by extension its specific bond lengths and angles, has not been reported. While crystallographic data for related phenylhydrazine derivatives and other fluorinated organic compounds exist, direct extrapolation of these geometric parameters to this compound would be speculative. The presence and position of the chloro and fluoro substituents on the phenyl ring significantly influence the electronic distribution and steric environment, which in turn dictates the precise molecular geometry. Therefore, without experimental X-ray diffraction data for the title compound, a detailed discussion of its bond lengths and angles cannot be provided.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable tools for the separation, identification, and purification of this compound, as well as for the assessment of its physicochemical properties like lipophilicity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and its derivatives. Phenylhydrazines are important intermediates in pharmaceutical synthesis, but they are also considered potential genotoxic or mutagenic impurities, making their control at trace levels critical. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

For purity assessment, a well-chosen stationary phase, typically a C18 or Phenyl column, is used in conjunction with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The method allows for the separation of this compound from starting materials, by-products, and positional isomers, which can be challenging to resolve otherwise. Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength selected to maximize the analyte's absorbance while minimizing interference from the matrix.

Furthermore, RP-HPLC is a reliable and automated method for determining lipophilicity, a critical parameter in drug design that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilicity is typically expressed as a logarithm of the partition coefficient (log P) or as a chromatographic hydrophobicity index (log kw), which is determined by measuring the compound's retention time under specific isocratic or gradient elution conditions. By correlating the retention time of this compound with that of a series of standard compounds with known lipophilicity values, its own lipophilicity can be accurately estimated.

Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of substituted phenylhydrazines like this compound.

| Parameter | Typical Conditions | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl | Purity, Lipophilicity |

| Mobile Phase | A: Water/Buffer (e.g., 0.1% Phosphoric Acid) B: Acetonitrile or Methanol | Purity, Lipophilicity |

| Elution | Isocratic or Gradient | Purity, Lipophilicity |

| Flow Rate | 1.0 mL/min | Purity, Lipophilicity |

| Column Temp. | 25-40 °C | Purity, Lipophilicity |

| Detector | UV/DAD (e.g., 230-280 nm) | Purity |

| Injection Vol. | 5-20 µL | Purity, Lipophilicity |

Elemental Analysis